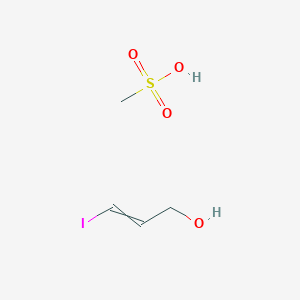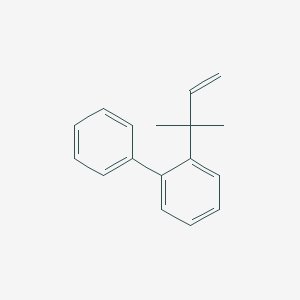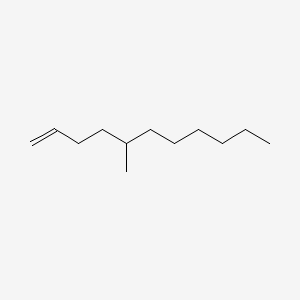
5-Methyl-1-undecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-undecene: is an organic compound with the chemical formula C12H24 . It is a colorless liquid that is volatile at room temperature and has a characteristic hydrocarbon odor . This compound is a member of the alkene family, characterized by the presence of a carbon-carbon double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-1-undecene can be synthesized through various methods. One common method involves the synthesis of 1-undecene followed by a methylation reaction . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that utilize similar synthetic routes as laboratory methods but on a larger scale. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-undecene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol using reagents like peracids or osmium tetroxide.
Reduction: Hydrogenation of the double bond can produce 5-methylundecane using catalysts such as palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens like bromine or chlorine, often in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: 5-Methylundecane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-Methyl-1-undecene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-1-undecene involves its interactions at the molecular level. For instance, in microbial biosynthesis, it is produced by Pseudomonas species through an enzyme-mediated process that converts medium-chain fatty acids into terminal olefins . This process involves an oxygen-activating, nonheme iron-dependent mechanism, which includes β-hydrogen abstraction during fatty acid substrate activation.
Comparison with Similar Compounds
1-Undecene: Similar in structure but lacks the methyl group at the fifth position.
5-Methylundecane: The fully hydrogenated version of 5-Methyl-1-undecene.
Other Medium-Chain Alkenes: Compounds like 1-dodecene and 1-decene share similar properties but differ in chain length and specific functional groups.
Uniqueness: this compound is unique due to its specific structure, which includes a methyl group at the fifth position and a double bond at the first position. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs.
Properties
CAS No. |
146919-79-1 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
5-methylundec-1-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h5,12H,2,4,6-11H2,1,3H3 |
InChI Key |
HNWYNXVFBLSLQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



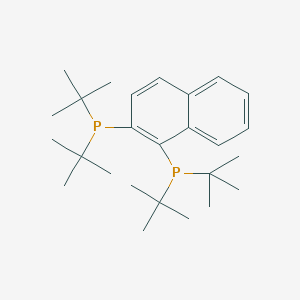
![4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12545256.png)
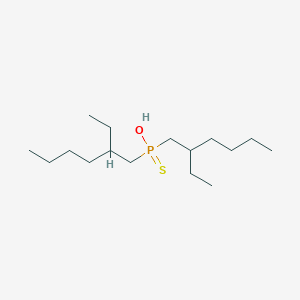
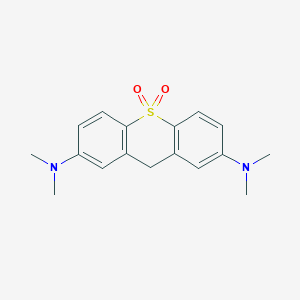
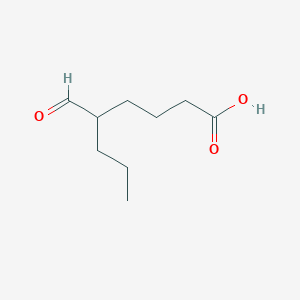
![[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12545271.png)
![3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B12545285.png)
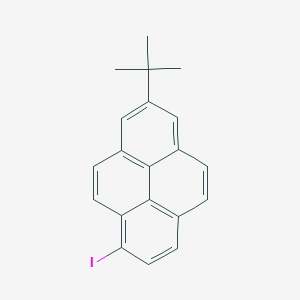

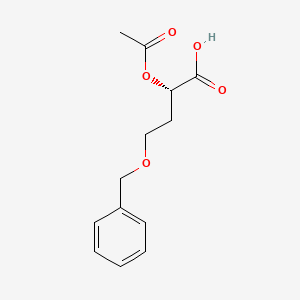
![4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B12545310.png)
